molecular formula C6H10Cl2N2O B2897218 6-(Aminomethyl)pyridin-3-ol dihydrochloride CAS No. 2241138-57-6

6-(Aminomethyl)pyridin-3-ol dihydrochloride

Cat. No.: B2897218
CAS No.: 2241138-57-6
M. Wt: 197.06
InChI Key: FJUUOHIIPXTNJQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-3-ol dihydrochloride (CAS 2241138-57-6) is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . It is supplied as a stable solid and should be stored under an inert atmosphere at room temperature to maintain its integrity . As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and pharmaceutical research . Pyridine-based structures are fundamental scaffolds found in a significant number of marketed drugs, making them crucial for the development of new therapeutic agents . Research into analogous 6-amino/methyl pyridine derivatives has demonstrated promising pharmacological properties, including significant anticonvulsant activity in models of maximal electroshock (MES) and pentylenetetrazole-induced seizures, as well as antihistaminic effects . This suggests potential research applications for the 6-(aminomethyl)pyridin-3-ol scaffold in neurology and immunology. The dihydrochloride salt form typically offers enhanced solubility in aqueous systems compared to the freebase, which is advantageous for biological testing and assay development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and may be harmful if inhaled .

Properties

IUPAC Name

6-(aminomethyl)pyridin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2ClH/c7-3-5-1-2-6(9)4-8-5;;/h1-2,4,9H,3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUUOHIIPXTNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

6-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2OC_6H_{10}Cl_2N_2O and a molecular weight of approximately 191.06 g/mol. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and a hydroxyl functionality at the 3-position of the pyridine ring. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in biological and chemical research.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions. Research indicates it may interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects. Studies have also explored its role in enzyme inhibition, particularly in pathways relevant to disease mechanisms.

Industry: It is used in the production of various chemicals and materials.

This compound has significant biological activities, particularly in pharmacology and biochemistry and has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research suggests this compound may exhibit antimicrobial properties and could be involved in modulating neurotransmitter systems, making it of interest in neuropharmacology.

Interaction studies have focused on its binding affinity to specific receptors and enzymes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

6-Aminopyridin-3-ol (CAS 55717-46-9)

  • Structure: Features an amino (-NH₂) group at the 6-position and a hydroxyl (-OH) group at the 3-position.
  • Molecular Formula : C₅H₆N₂O (purity ≥95%) .
  • Key Differences: Lacks the aminomethyl (-CH₂NH₂) group, reducing steric bulk and altering reactivity. Simpler structure with fewer hydrogen-bonding sites compared to 6-(aminomethyl) derivatives.
  • Applications : Used as a building block for heterocyclic compounds in drug discovery.

Pyridoxamine Dihydrochloride (CAS 524-36-7)

  • Structure: A vitamin B6 vitamer with substituents at positions 3, 4, 5, and 6: 3-hydroxymethyl (-CH₂OH), 4-aminomethyl (-CH₂NH₂), 5-hydroxyl (-OH), 6-methyl (-CH₃).
  • Molecular Formula : C₈H₁₂N₂O₂·2HCl (MW: 241.11 g/mol) .
  • Key Differences: More complex substitution pattern enhances solubility and biological activity (e.g., as a coenzyme in amino acid metabolism). Higher molecular weight (241.11 vs. ~160–203 for simpler analogs).
  • Applications : Used in biochemical research for studying glycation pathways and diabetic complications .

2-Aminopyridin-3-ol (CAS 16867-03-1)

  • Structure: Amino (-NH₂) at position 2 and hydroxyl (-OH) at position 3.
  • Safety Profile : Classified under GHS 4.0 with hazards including skin/eye irritation (H315, H319) .
  • Key Differences :
    • Positional isomerism alters electronic properties and hydrogen-bonding capacity.
    • Less steric hindrance compared to 6-substituted analogs.
  • Applications : General laboratory use in organic synthesis.

6-(Hydroxymethyl)pyridin-3-ol Hydrochloride (CAS 74386-51-9)

  • Structure : Hydroxymethyl (-CH₂OH) at position 6 and hydroxyl (-OH) at position 3.
  • Key Differences: Hydroxymethyl group increases hydrophilicity but reduces nucleophilicity compared to aminomethyl derivatives. No amino group limits its role in chelation or enzymatic interactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
6-(Aminomethyl)pyridin-3-ol HCl 1276056-66-6 C₆H₉ClN₂O 160.60 6-CH₂NH₂, 3-OH Research intermediate
Pyridoxamine Dihydrochloride 524-36-7 C₈H₁₂N₂O₂·2HCl 241.11 4-CH₂NH₂, 3-CH₂OH, 5-OH, 6-CH₃ Vitamin B6 studies
6-Aminopyridin-3-ol 55717-46-9 C₅H₆N₂O 110.11 6-NH₂, 3-OH Drug discovery building block
2-Aminopyridin-3-ol 16867-03-1 C₅H₆N₂O 110.11 2-NH₂, 3-OH General synthesis
6-(Hydroxymethyl)pyridin-3-ol HCl 74386-51-9 C₆H₈ClNO₂ 161.59 6-CH₂OH, 3-OH Limited commercial use

Biological Activity

6-(Aminomethyl)pyridin-3-ol dihydrochloride is a pyridine derivative characterized by its molecular formula C6H10Cl2N2OC_6H_{10}Cl_2N_2O and a molecular weight of approximately 191.06 g/mol. This compound has garnered attention in pharmacology and biochemistry due to its potential therapeutic applications and biological activities.

The dihydrochloride form enhances the compound's solubility in water, making it suitable for various biological applications. The presence of an aminomethyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Neuropharmacological Effects : It is believed to interact with neurotransmitter systems, influencing receptor activity and possibly offering therapeutic benefits in neuropharmacology.
  • Enzyme Inhibition : Studies have explored its role in inhibiting specific enzymes involved in disease mechanisms, which could lead to novel treatment strategies.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including:

  • Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may modulate their activity.
  • Enzyme Interaction : It can inhibit enzymes critical to metabolic pathways, impacting cellular functions and disease progression.

Research Findings

Recent research has highlighted various aspects of the compound's biological activity:

  • Antimicrobial Studies : In vitro evaluations demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. For example, it showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Neuropharmacological Applications : Investigations into its effects on neurotransmitter systems revealed that the compound could enhance or inhibit neurotransmitter release, suggesting a role in treating neurological disorders.
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition indicated that this compound could effectively inhibit enzymes associated with inflammatory pathways, providing insights into its potential anti-inflammatory properties.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
6-(Aminomethyl)pyridin-2-ol dihydrochlorideC6H10Cl2N2OVariation in hydroxyl group position
2-(Aminomethyl)pyridine dihydrochlorideC6H9N3·2(HCl)Different pyridine positioning affecting reactivity
6-(Aminomethyl)pyridin-3-boronic acid hydrochlorideC6H10BClN2O2Boronic acid derivative used in cross-coupling

The unique positioning of functional groups in this compound enhances its solubility and reactivity, making it particularly advantageous for biological applications compared to other derivatives.

Case Studies

Several case studies have evaluated the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study assessed its effectiveness against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity, suggesting potential use as an alternative therapeutic agent.
  • Neuropharmacological Investigation : Another study explored its effects on synaptic transmission in neuronal cultures, revealing promising results in modulating neurotransmitter release.
  • Inflammation Model Studies : In vivo models demonstrated that treatment with this compound reduced markers of inflammation, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What safety protocols are essential for handling this compound in aerosol-generating procedures?

  • Methodological Answer : Use fume hoods with HEPA filters and adhere to OSHA guidelines for airborne exposure limits (e.g., <1 mg/m³). Conduct regular wipe tests for surface contamination. Emergency protocols should include eyewash stations and neutralization kits for acid spills .

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